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Get Quote

Technical Specifications of Paroxol Tosylate

For quick reference, here are the key chemical and physical properties of Paroxol Tosylate.

Property Details

CAS Number 317323-77-6 [1] [2] [3]
Molecular C20H24FNOsS [1] [2] [3]
Formula

Molecular Weight

Melting Point

Solubility

Storage

Chemical Name

377.47 g-mol~1 [1] [2] [3]

117-118 °C [2]

Soluble in Chloroform and Methanol [2]
-20 °C Freezer, Under Inert Atmosphere [2]

(3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol 3-(4-
methylbenzenesulfonate) [2]

Primary Application & Purification Protocol
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Paroxol Tosylate is a key piperidine derivative intermediate used in the preparation of paroxetine, a
selective serotonin reuptake inhibitor (SSRI) [1] [4]. Its primary documented use is not just as an
intermediate, but specifically as a means to purify the core piperidine carbinol structure from a critical

des-fluoro impurity early in the synthetic route [5] [6].

The following workflow outlines the general purification process. Please note that this is a high-level
representation based on patent information, and specific parameters like solvent volumes and crystallization

times are not detailed in the available sources.
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Methodology Details
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This process is based on the invention described in US20020082277A1 and EP1280775A1 [5] [6].

e Objective: To reduce the content of des-fluoro impurity in the raw piperidine carbinol compound (the
precursor to Paroxol). This impurity, if carried through the synthesis, would result in des-fluoro
paroxetine, which must be controlled to less than 0.1% in the final pharmaceutical substance [5].

e Procedure:

o A compound of formula (1), 4-(p-fluorophenyl)-piperidine-3-carbinol, is contacted with toluene
sulfonic acid (preferably p-toluene sulfonic acid) in a suitable solvent to form the Paroxol
Tosylate salt [5] [6].

o The resulting salt is crystallized from a solution in an appropriate solvent [5] [6].

o The solid crystals are isolated. The des-fluoro impurity remains in the mother liquor and is
removed [5].

¢ Key Advantage: This provides a simple, industrially applicable, and high-yield purification process
that enables the production of pharmaceutically acceptable paroxetine [5].

Frequently Asked Questions

Why is the purification of the des-fluoro impurity so critical? The des-fluoro impurity undergoes the
same subsequent chemical transformations as the desired compound, leading to des-fluoro paroxetine in the
final active pharmaceutical ingredient (API). Pharmacopoeial standards (e.g., USP) require this impurity to

be less than 0.1% in the final paroxetine product [5].

What is the role of the tosylate group in this context? In organic chemistry, converting an alcohol into a
tosylate (a sulfonate ester) turns the poor-leaving-group hydroxyl (-OH) into an excellent leaving group
(toluenesulfonate, -OTs) [7] [8]. However, in the specific case of Paroxol Tosylate, the tosylate group is
primarily used to form a stable crystalline salt with specific solubility properties that facilitate the

purification, rather than acting as a leaving group for a subsequent substitution reaction [5] [6].

General Principles for Reaction Optimization

Since specific conditions for the Paroxol Tosylation reaction are not provided in the public patents, the
diagram below outlines the key factors you would typically investigate when optimizing a chemical reaction,

drawing from general optimization strategies [9] and the specific case of cellulose tosylation [10].
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Key Parameter Considerations [10] [9]:

e Temperature & Time: These are often interdependent. Higher temperatures can accelerate reaction
rates but may also promote decomposition or increase impurity formation. Optimization seeks to find
the ideal balance [10] [9].

¢ Solvent System: The choice of solvent can dramatically influence reaction rate, selectivity, and the
success of crystallization steps. It should effectively dissolve reactants and be suitable for the
intended isolation and purification [9].

¢ Molar Ratios: Using an excess of one reagent (e.g., tosyl chloride) can drive a reaction to
completion, but this must be balanced against cost and the need to remove excess reagent later [10].

e Mixing & Phase: For heterogeneous reactions (where reactants are in different phases), efficient
mixing and increased surface area are critical to ensure reactants can contact each other and react

[9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s784004?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11722636/
https://www.solutions.bocsci.com/reaction-condition-optimization.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11722636/
https://www.solutions.bocsci.com/reaction-condition-optimization.htm
https://www.solutions.bocsci.com/reaction-condition-optimization.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11722636/
https://www.solutions.bocsci.com/reaction-condition-optimization.htm
https://www.smolecule.com/products/s784004?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s784004?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

1. | CAS 317323-77-6 | SCBT - Santa Cruz... Paroxol Tosylate [scbt.com]

2. | C20H24FNO3S - BuyersGuideChem Paroxol tosylate [buyersguidechem.com]

3. Pharmaffiliates Paroxetine-impurities | Pharmaffiliates En - heterocycles... [pharmaffiliates.com]
4. Paroxetine—Overview of the Molecular Mechanisms of Action [pmc.ncbi.nim.nih.gov]

5. Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols [patents.google.com]

6. EP1280775A1 - TOSYLATE SALTS OF 4-( ... [patents.google.com]

\‘

. And Mesylates — Master Organic Chemistry Tosylates [masterorganicchemistry.com]

[00)

. Tosyl group - Wikipedia [en.wikipedia.org]
9. Services - BOC Sciences Reaction Condition Optimization [solutions.bocsci.com]
10. of the Heterogeneous Synthesis Optimization for... Conditions [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [optimizing Paroxol Tosylate reaction conditions]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b784004#optimizing-paroxol-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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